molecular formula C22H19N3O5 B11095541 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide

Cat. No.: B11095541
M. Wt: 405.4 g/mol
InChI Key: UOXPGSMRDRJFOF-YDZHTSKRSA-N
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Description

N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is a complex organic compound with the molecular formula C21H19N3O5. This compound is known for its unique structural features, which include a hydrazide group, a nitrophenyl group, and a methoxybenzene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-[(3-methylphenyl)methoxy]benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or nitro derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Carboxylic acids, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
  • N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE

Uniqueness

N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to the presence of both the nitrophenyl and methoxybenzene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-[(3-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H19N3O5/c1-15-3-2-4-16(11-15)14-30-20-8-5-17(6-9-20)22(27)24-23-13-18-12-19(25(28)29)7-10-21(18)26/h2-13,26H,14H2,1H3,(H,24,27)/b23-13+

InChI Key

UOXPGSMRDRJFOF-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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